molecular formula C15H16 B14675621 2-Benzyl-1,3-dimethylbenzene CAS No. 28122-29-4

2-Benzyl-1,3-dimethylbenzene

Cat. No.: B14675621
CAS No.: 28122-29-4
M. Wt: 196.29 g/mol
InChI Key: OHSBKRHTPKHMQA-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a benzyl group and two methyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1,3-dimethylbenzene can be achieved through several methods. One common approach is the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with 1,3-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic re-forming or hydroforming processes. These methods involve heating a C6-C10 alkane fraction of petroleum with hydrogen in the presence of a catalyst to modify the molecular structure of its components .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,3-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Benzoic acid derivatives

    Reduction: Alcohols or alkanes

    Substitution: Nitro, sulfonic, or halogenated benzene derivatives

Scientific Research Applications

2-Benzyl-1,3-dimethylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Benzyl-1,3-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s electron-rich nature allows it to react with electrophiles, forming intermediates that undergo further transformations to yield substituted products. The specific pathways and molecular targets depend on the nature of the electrophile and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Toluene (Methylbenzene): A benzene ring with a single methyl group.

    Xylene (Dimethylbenzene): Benzene ring with two methyl groups at different positions (ortho, meta, para).

    Ethylbenzene: Benzene ring with an ethyl group.

Uniqueness

2-Benzyl-1,3-dimethylbenzene is unique due to the presence of both a benzyl group and two methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds. The benzyl group enhances the compound’s reactivity in electrophilic aromatic substitution reactions, while the methyl groups influence its steric and electronic properties .

Properties

IUPAC Name

2-benzyl-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-12-7-6-8-13(2)15(12)11-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSBKRHTPKHMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950863
Record name 2-Benzyl-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28122-29-4
Record name 2,6-Dimethyldiphenylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028122294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzyl-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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